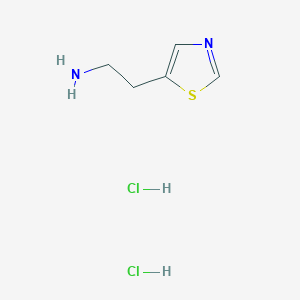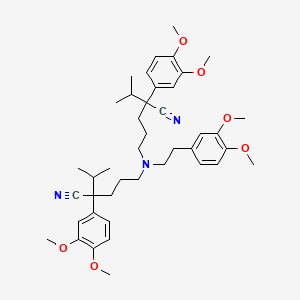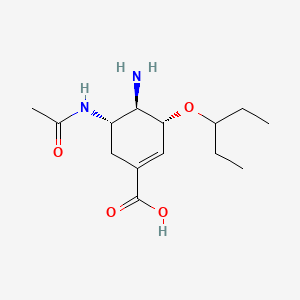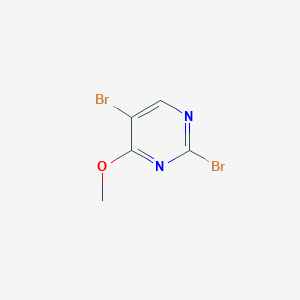
2-(Thiazol-5-yl)ethanamine dihydrochloride
Übersicht
Beschreibung
2-(Thiazol-5-yl)ethanamine dihydrochloride, also known as 2-(Thiazol-5-yl)ethanamine dihydrochloride, is a chemical compound composed of two nitrogen atoms, five carbon atoms, and two chlorine atoms. It is a white crystalline solid with a molecular weight of 183.15 g/mol. This compound is used in several scientific research applications, including as a drug, in biochemical and physiological studies, and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride has a number of scientific research applications. It has been used as a drug, in biochemical and physiological studies, and in laboratory experiments. In drug applications, it has been used as an anti-inflammatory agent and as an anticonvulsant. In biochemical and physiological studies, it has been used to study the effects of various drugs on the body. In laboratory experiments, it has been used to study the effects of various drugs on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride is not fully understood. However, it is believed to act as an agonist at certain G-protein-coupled receptors, which are proteins found on the surface of cells that are involved in signal transduction pathways. This agonism is thought to result in the inhibition of certain enzymes and the modulation of certain cellular processes.
Biochemical and Physiological Effects
2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to reduce the seizure threshold. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes, such as the gene encoding for interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not water-soluble and therefore must be dissolved in a solvent before use. Additionally, it can be toxic in high concentrations and therefore must be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(Thiazol-5-yl)ethanamine dihydrochloride(Thiazol-5-yl)ethanamine dihydrochloride. These include further investigations into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug development. Additionally, further studies could be conducted to explore its potential side effects and to determine the optimal dosage for various applications. Finally, further research could be conducted to explore its potential applications in various laboratory experiments, such as its use in drug screening and drug discovery.
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQFOWXMEIIZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiazol-5-yl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















